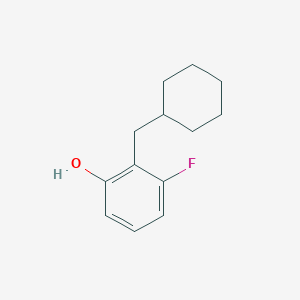

2-(Cyclohexylmethyl)-3-fluorophenol

Beschreibung

2-(Cyclohexylmethyl)-3-fluorophenol is a fluorinated phenolic compound characterized by a cyclohexylmethyl substituent at the 2-position and a fluorine atom at the 3-position of the phenolic ring. This structural configuration confers unique physicochemical and biological properties, making it relevant in pharmaceutical and agrochemical research. The cyclohexylmethyl group enhances steric bulk and lipophilicity, while the fluorine atom influences electronic effects and metabolic stability.

Eigenschaften

Molekularformel |

C13H17FO |

|---|---|

Molekulargewicht |

208.27 g/mol |

IUPAC-Name |

2-(cyclohexylmethyl)-3-fluorophenol |

InChI |

InChI=1S/C13H17FO/c14-12-7-4-8-13(15)11(12)9-10-5-2-1-3-6-10/h4,7-8,10,15H,1-3,5-6,9H2 |

InChI-Schlüssel |

KXKLYKBZEGNFFZ-UHFFFAOYSA-N |

Kanonische SMILES |

C1CCC(CC1)CC2=C(C=CC=C2F)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclohexylmethyl)-3-fluorophenol can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 3-fluorophenol with cyclohexylmethyl chloride in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Another method involves the use of a Grignard reagent, where cyclohexylmethyl magnesium bromide reacts with 3-fluorophenol to form the desired product. This reaction is usually carried out in an anhydrous ether solvent under an inert atmosphere to prevent moisture from interfering with the Grignard reagent.

Industrial Production Methods

On an industrial scale, the production of 2-(Cyclohexylmethyl)-3-fluorophenol may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Cyclohexylmethyl)-3-fluorophenol undergoes various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The compound can be reduced to form cyclohexylmethyl-3-fluorocyclohexanol.

Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea in the presence of a base.

Major Products

Oxidation: Quinones or other oxidized phenolic compounds.

Reduction: Cyclohexylmethyl-3-fluorocyclohexanol.

Substitution: Various substituted phenols depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-(Cyclohexylmethyl)-3-fluorophenol has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-(Cyclohexylmethyl)-3-fluorophenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological macromolecules, while the fluorine atom can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Fluorophenol Isomers (2-, 3-, and 4-Fluorophenols)

The position of the fluorine atom on the phenolic ring significantly impacts metabolic processing and biological activity. Evidence from glycosylation studies in Nicotiana tabacum cell cultures highlights these differences:

| Compound | β-Glucoside Yield (%) | β-Gentiobioside Yield (%) |

|---|---|---|

| 2-Fluorophenol | 60 | 10 |

| 3-Fluorophenol | 17 | Not reported |

| 4-Fluorophenol | 32 | 6 |

3-Fluorophenol exhibits the lowest glycosylation efficiency, suggesting that the 3-fluoro substituent may hinder enzymatic recognition or substrate binding compared to 2- or 4-fluoro analogs.

Impact of Cyclohexylmethyl Substituents

The cyclohexylmethyl motif is critical in enhancing bioactivity. In SAR studies on ugonins (flavonoid derivatives), compounds with a cyclohexylmethyl group at the C6 position showed markedly improved inhibitory potency against bacterial targets:

| Compound | Parent Compound | IC50 (µM) | Fold Improvement |

|---|---|---|---|

| Compound 1 | Luteolin | 0.05 | 88x |

| Compound 2 | Eriodyctiol | 0.07 | 254x |

This demonstrates that the cyclohexylmethyl group enhances binding affinity or target engagement. For 2-(Cyclohexylmethyl)-3-fluorophenol, similar enhancements in activity are plausible when compared to non-alkylated 3-fluorophenol derivatives .

Structural Analogues in Crystallography Studies

Crystal structures of benzofuran derivatives with cyclohexyl and fluorophenyl substituents reveal how substituent positions influence molecular geometry:

5-Cyclohexyl-2-(3-fluorophenyl)-3-methylsulfinyl-1-benzofuran ():

- Fluorine at the 3-position of the phenyl ring creates distinct intermolecular interactions (e.g., C–H···F bonds) that stabilize crystal packing.

- The cyclohexyl group adopts a chair conformation, contributing to overall rigidity.

5-Cyclohexyl-3-(2-fluorophenylsulfinyl)-2-methyl-1-benzofuran ():

- Fluorine at the 2-position results in different torsional angles and van der Waals interactions compared to the 3-fluoro isomer.

These findings suggest that the 3-fluoro substituent in 2-(Cyclohexylmethyl)-3-fluorophenol may favor specific molecular conformations or interactions in solid-state or solution-phase environments, distinguishing it from 2- or 4-fluoro isomers .

Regulatory and Functional Analogues

Cyclohexylphenols with alkyl or haloalkyl substituents at the 5-position (e.g., CP 47,497) are regulated under synthetic cannabinoid laws due to their structural similarity to psychoactive compounds (). While 2-(Cyclohexylmethyl)-3-fluorophenol lacks the 5-position substitution required for such classification, its structural resemblance underscores the importance of substituent positioning in legal and pharmacological contexts.

Key Research Findings and Implications

Metabolic Stability: The 3-fluoro substituent may reduce glycosylation efficiency compared to other fluorophenols, but the cyclohexylmethyl group could offset this by altering solubility or enzyme accessibility .

Structural Insights : Crystallographic data highlight the role of fluorine position in dictating molecular interactions, which could guide the design of derivatives with optimized physical properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.